

Application Note: HPLC Analysis of Defluoro Levofloxacin

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Compound of Interest

Compound Name: Defluoro Levofloxacin

Cat. No.: B193972

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Introduction

Defluoro Levofloxacin, also known as Levofloxacin EP Impurity D or Levofloxacin USP Related Compound F, is a known impurity and degradation product of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] The monitoring and control of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of **Defluoro Levofloxacin** in bulk drug substances and pharmaceutical dosage forms.

Principle

The method utilizes reversed-phase HPLC with UV detection to separate **Defluoro Levofloxacin** from Levofloxacin and other related substances. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier. The concentration of **Defluoro Levofloxacin** is determined by comparing its peak area to that of a reference standard.

Experimental Protocols

Materials and Reagents

- **Defluoro Levofloxacin** Reference Standard

- Levofloxacin Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Sodium dihydrogen orthophosphate dihydrate (Analytical grade)
- Triethylamine (TEA) (HPLC grade)
- Orthophosphoric acid (Analytical grade)
- Water (Milli-Q or equivalent)

Equipment

- HPLC system with a UV detector
- Analytical balance
- pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These conditions are based on methods developed for Levofloxacin and its related substances.[\[2\]](#)[\[3\]](#)
[\[4\]](#)

Parameter	Condition
Column	ACE C18 (or equivalent), 250 mm x 4.6 mm, 5 μ m
Mobile Phase	A mixture of 0.5% (v/v) triethylamine in 25 mM sodium dihydrogen orthophosphate dihydrate (pH adjusted to 6.0 with orthophosphoric acid) and methanol in a simple linear gradient.[2] Alternatively, an isocratic elution with a buffer and methanol (68:32 v/v) can be used.[4]
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	Ambient or controlled at 25 °C
Detection Wavelength	294 nm[2]
Run Time	Approximately 30 minutes

Preparation of Solutions

- **Buffer Preparation (pH 6.0):** Dissolve an appropriate amount of sodium dihydrogen orthophosphate dihydrate in water to make a 25 mM solution. Add 0.5% (v/v) of triethylamine and adjust the pH to 6.0 with orthophosphoric acid.
- **Mobile Phase Preparation:** Prepare the mobile phase according to the selected gradient or isocratic conditions. Filter and degas the mobile phase before use.
- **Standard Solution Preparation:** Accurately weigh and dissolve an appropriate amount of **Defluoro Levofloxacin** reference standard in the mobile phase to obtain a known concentration.
- **Sample Solution Preparation:** Prepare the sample solution by dissolving the bulk drug substance or the contents of the pharmaceutical dosage form in the mobile phase to achieve a suitable concentration for analysis.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:

- **Specificity:** The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated through forced degradation studies.
- **Linearity:** The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.^{[2][5]} Stress conditions should include:

- **Acid Hydrolysis:** 0.1 M HCl at 60 °C
- **Base Hydrolysis:** 0.1 M NaOH at 60 °C
- **Oxidative Degradation:** 3% H₂O₂ at room temperature
- **Thermal Degradation:** 105 °C

- Photolytic Degradation: Exposure to UV light

The results of these studies will help in identifying the potential degradation products and ensuring that they are well-separated from the **Defluoro Levofloxacin** peak.

Data Presentation

Table 1: System Suitability Parameters

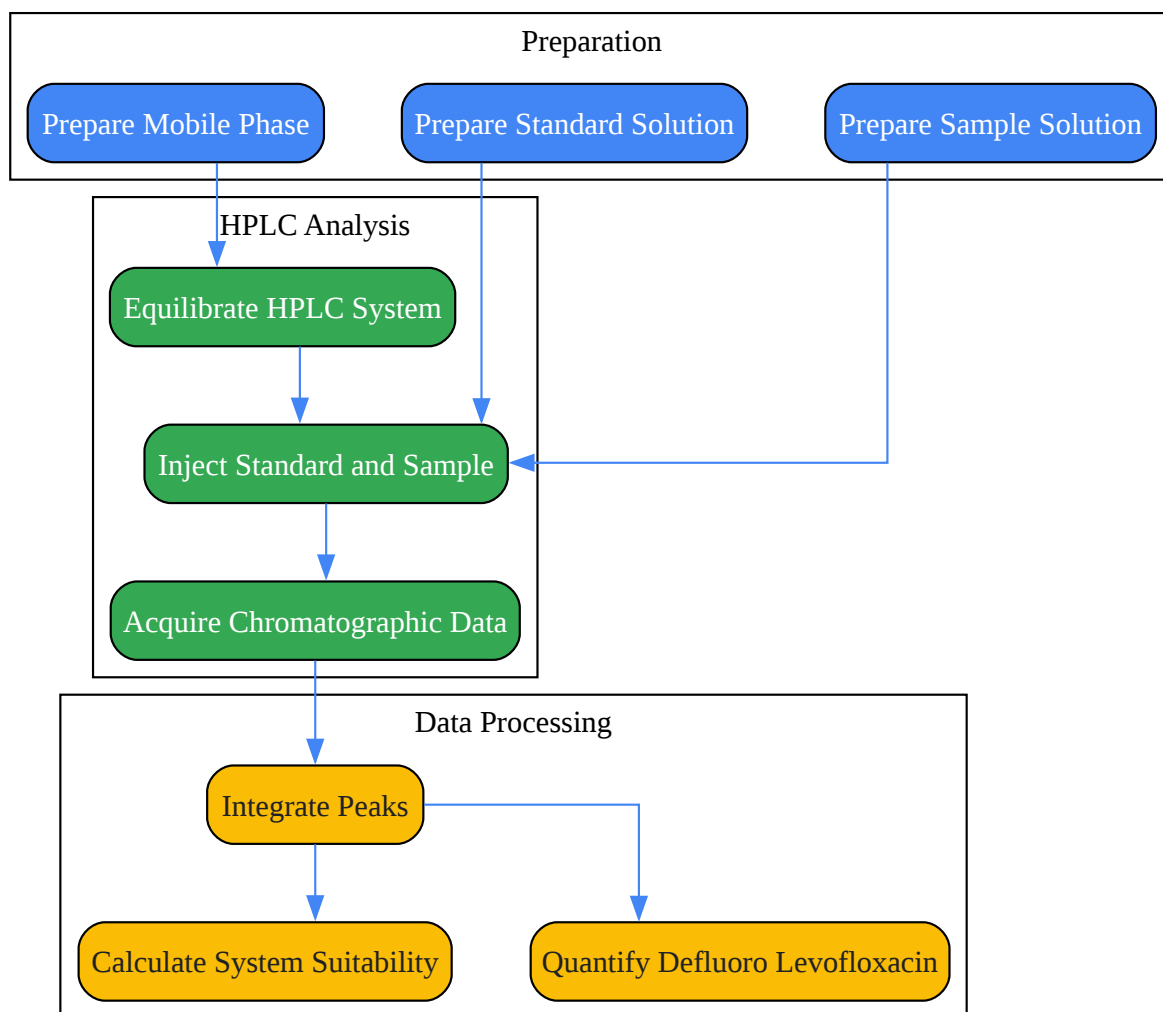
Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$ (for 6 replicate injections)

Table 2: Method Validation Summary (Hypothetical Data)

Parameter	Result
Linearity (r^2)	> 0.999
Range ($\mu\text{g/mL}$)	0.1 - 10
Accuracy (% Recovery)	98.0 - 102.0%
Precision (RSD%)	$< 2.0\%$
LOD ($\mu\text{g/mL}$)	0.03
LOQ ($\mu\text{g/mL}$)	0.1

Visualizations

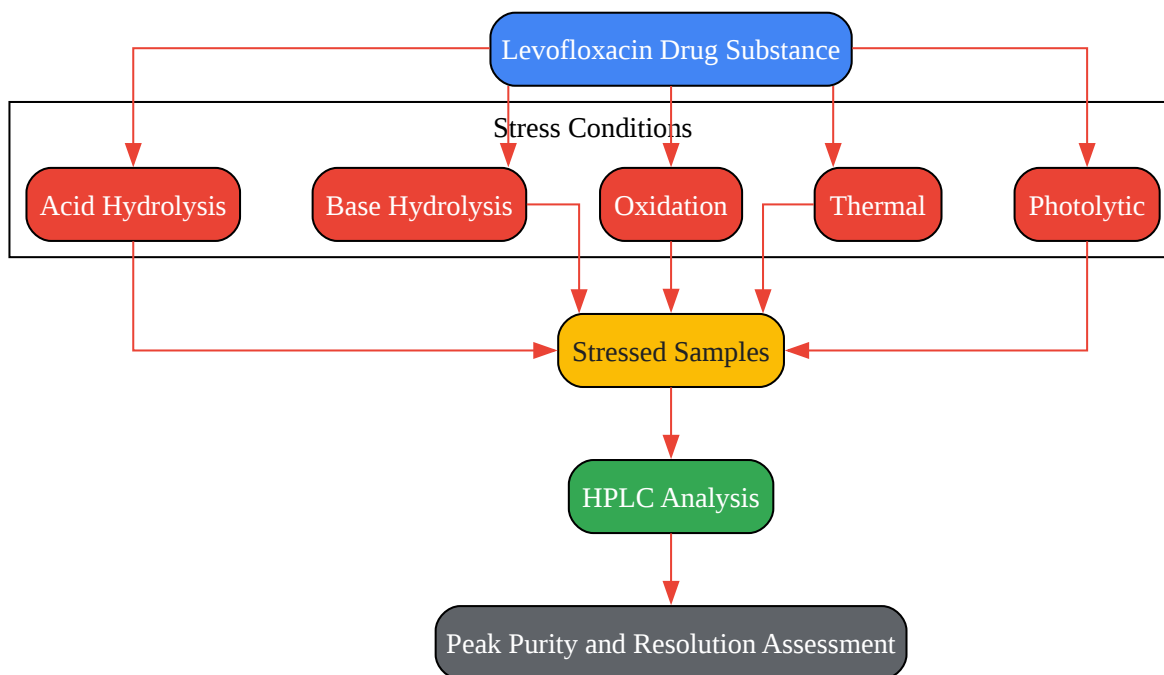
Experimental Workflow



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Caption: Workflow for the HPLC analysis of **Defluoro Levofloxacin**.

Forced Degradation Study Logic



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Caption: Logical flow of a forced degradation study for Levofloxacin.

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